![molecular formula C16H11Cl2NOS B15157182 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole CAS No. 4714-78-7](/img/structure/B15157182.png)
5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isoxazole ring substituted with 4-chlorophenyl groups and a sulfanyl methyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a base such as triethylamine.
Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanyl Methyl Group: The sulfanyl methyl group can be attached through a thiolation reaction using a thiol reagent such as 4-chlorothiophenol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline derivative.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving isoxazole derivatives.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole involves its interaction with specific molecular targets. The isoxazole ring and the 4-chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanyl methyl group may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)furfural: Similar structure but with a furan ring instead of an isoxazole ring.
4-Chlorophenyl thiocyanate: Contains a 4-chlorophenyl group but with a thiocyanate functional group.
Bis(4-chlorophenyl) sulfone: Contains two 4-chlorophenyl groups but with a sulfone linkage.
Uniqueness
5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole is unique due to its combination of an isoxazole ring, 4-chlorophenyl groups, and a sulfanyl methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
4714-78-7 |
|---|---|
Molekularformel |
C16H11Cl2NOS |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2NOS/c17-12-3-1-11(2-4-12)16-9-14(19-20-16)10-21-15-7-5-13(18)6-8-15/h1-9H,10H2 |
InChI-Schlüssel |
RIZGTPRWNGDXQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CSC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


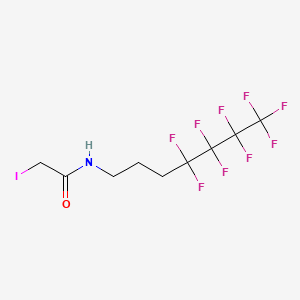
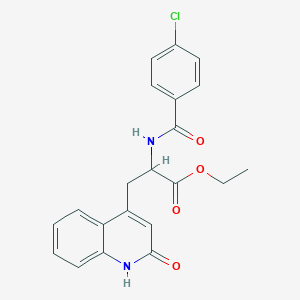
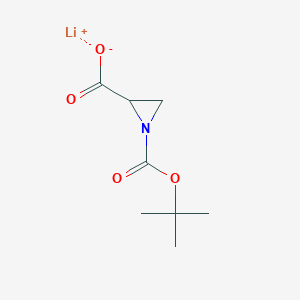


![7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B15157139.png)
![methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B15157144.png)
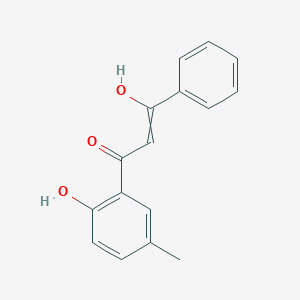
![7-Hydrazinyl-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15157160.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid](/img/structure/B15157174.png)
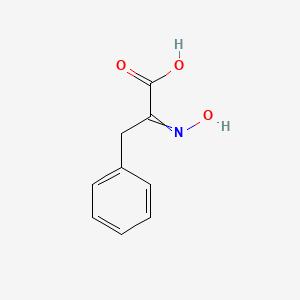
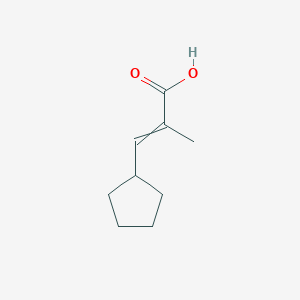
![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)

